(1-Chloro-2-methylpropyl)benzene

Nucleophilic substitution Reaction kinetics Steric hindrance

(1-Chloro-2-methylpropyl)benzene, with the CAS number 936-26-5 and molecular formula C₁₀H₁₃Cl, is an organic compound classified as an alkyl halide and a phenylpropane derivative. It is characterized by a benzene ring substituted with a 1-chloro-2-methylpropyl group (Ph-CH(Cl)-CH(CH₃)₂).

Molecular Formula C10H13Cl
Molecular Weight 168.66 g/mol
CAS No. 936-26-5
Cat. No. B1362561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Chloro-2-methylpropyl)benzene
CAS936-26-5
Molecular FormulaC10H13Cl
Molecular Weight168.66 g/mol
Structural Identifiers
SMILESCC(C)C(C1=CC=CC=C1)Cl
InChIInChI=1S/C10H13Cl/c1-8(2)10(11)9-6-4-3-5-7-9/h3-8,10H,1-2H3
InChIKeyDVMSSEGSXWICNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1-Chloro-2-methylpropyl)benzene (CAS 936-26-5) for Pharmaceutical and Agrochemical Synthesis: Key Properties and Procurement Considerations


(1-Chloro-2-methylpropyl)benzene, with the CAS number 936-26-5 and molecular formula C₁₀H₁₃Cl, is an organic compound classified as an alkyl halide and a phenylpropane derivative . It is characterized by a benzene ring substituted with a 1-chloro-2-methylpropyl group (Ph-CH(Cl)-CH(CH₃)₂) [1]. This compound is a colorless to pale yellow liquid with a distinctive aromatic odor . Its primary utility lies in its role as a reactive intermediate in organic synthesis, particularly for the production of pharmaceuticals, agrochemicals, and other fine chemicals .

(1-Chloro-2-methylpropyl)benzene: Why Bulk Procurement of Uncharacterized Analogs Is Not a Viable Option


In-class alkyl chloride compounds, including closely related isomers, cannot be substituted for (1-chloro-2-methylpropyl)benzene without significant risk of altering reaction outcomes. The specific substitution pattern on the benzene ring, with a secondary benzylic chloride and an adjacent isopropyl group, creates a unique steric and electronic environment . This structure dictates a preferential reaction pathway, favoring an SN1 mechanism over SN2, which is not shared by all analogs [1]. For instance, its isomer, Neophyl chloride (CAS 515-40-2), exhibits a tertiary chloride and different reactivity profile . Therefore, procurement decisions based solely on the class of compound ignore critical, performance-defining structural features, leading to failed syntheses, lower yields, and unpredictable impurity profiles.

Quantitative Differentiation: (1-Chloro-2-methylpropyl)benzene Performance Metrics Against Key Comparators


Comparative Reactivity: (1-Chloro-2-methylpropyl)benzene vs. (1-Chloro-2,2-dimethylpropyl)benzene in SN1 Reactions

In SN1 reactions conducted in ethanol, (1-chloro-2-methylpropyl)benzene reacts faster than its analog (1-chloro-2,2-dimethylpropyl)benzene. This difference is attributed to the lower steric hindrance around the reactive benzylic carbon in (1-chloro-2-methylpropyl)benzene, which facilitates the attack of the nucleophile following carbocation formation [1].

Nucleophilic substitution Reaction kinetics Steric hindrance Organic synthesis

Comparative Reactivity: (1-Chloro-2-methylpropyl)benzene Favoring an SN1 Mechanism vs. SN2 for Linear Alkyl Halides

Unlike typical primary alkyl chlorides which undergo bimolecular nucleophilic substitution (SN2), (1-chloro-2-methylpropyl)benzene is predisposed to react via a unimolecular nucleophilic substitution (SN1) mechanism [1]. This is a direct consequence of the ability of its structure to form a relatively stable secondary benzylic carbocation upon dissociation of the chloride ion, a pathway not readily available to linear, unhindered primary alkyl halides [2].

Mechanistic pathway Carbocation stability SN1 vs SN2 Organic synthesis

Physical Property Differentiation: Boiling Point vs. Isomer Neophyl Chloride (CAS 515-40-2)

A direct comparison of boiling points provides a clear physical distinction. (1-Chloro-2-methylpropyl)benzene exhibits a boiling point of 216.3 °C at 760 mmHg [1], whereas its structural isomer, Neophyl chloride (also known as (1-chloro-2-methylpropan-2-yl)benzene, CAS 515-40-2), has a significantly different boiling point reported at 95-96 °C at 10 mmHg (lit.) and predicted at 222.8±9.0 °C at 760 mmHg . The density also differs markedly, with values of 1.005 g/cm³ [1] for the target compound versus 1.047 g/mL at 25 °C for Neophyl chloride .

Physicochemical properties Purification Isomer separation Process chemistry

Thermodynamic Stability: Predicted LogP and Hydrophobicity vs. Benzyl Chloride

The compound's computed XLogP3 value is 3.7 [1], indicating high lipophilicity. This value is substantially greater than that of the simpler analog, benzyl chloride, which has a reported LogP of approximately 1.4 [2]. This quantitative difference reflects the increased hydrophobic character conferred by the branched alkyl chain on the benzylic carbon.

Lipophilicity Partition coefficient Bioavailability Solubility

Regioselective Alkylation Potential: A Key Intermediate for Fine Chemical Synthesis

(1-Chloro-2-methylpropyl)benzene is specifically identified as a crucial intermediate for the synthesis of the acaricide (miticide) fenbutatin oxide (commonly known as vendex or torq) . The analogous isomer, Neophyl chloride (CAS 515-40-2), is a key intermediate for the same active ingredient, demonstrating that this structural class is essential for that specific agrochemical product [1]. While both are used, the choice of isomer may impact the efficiency or cost of the synthetic route, highlighting the non-interchangeable nature of these compounds in a commercial process.

Friedel-Crafts alkylation Regioselectivity Intermediate Pharmaceuticals Agrochemicals

Optimal Research and Industrial Application Scenarios for (1-Chloro-2-methylpropyl)benzene


Synthesis of Agrochemicals and Miticides

This compound serves as a validated intermediate in the multi-step synthesis of fenbutatin oxide, a commercial acaricide . Its procurement is essential for process chemists developing new routes or optimizing existing manufacturing processes for this class of compounds.

Model Substrate for SN1 Reaction Studies

Given its strong preference for an SN1 mechanism, (1-chloro-2-methylpropyl)benzene is an ideal model substrate for academic and industrial researchers investigating solvolysis kinetics, carbocation stability, and the influence of steric factors on reaction pathways [1].

Development of Lipophilic Pharmacophores

With a high calculated LogP of 3.7, this compound is well-suited as a lipophilic building block in medicinal chemistry [2]. It can be used to introduce a hydrophobic, branched alkyl-aryl moiety into drug candidates, potentially improving membrane permeability and altering pharmacokinetic profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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